(6-Bromobenzo[D]isoxazol-3-YL)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
(6-bromo-1,2-benzoxazol-3-yl)methanol |
InChI |
InChI=1S/C8H6BrNO2/c9-5-1-2-6-7(4-11)10-12-8(6)3-5/h1-3,11H,4H2 |
InChI Key |
PVGYYHWSPXBCGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)ON=C2CO |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromobenzo D Isoxazol 3 Yl Methanol
Retrosynthetic Analysis of (6-Bromobenzo[D]isoxazol-3-YL)methanol
A retrosynthetic analysis of this compound reveals a logical disconnection approach centered around the formation of the benzisoxazole ring system. The primary disconnection strategy involves breaking the C-O and N-C bonds of the isoxazole (B147169) ring, a transformation that points to a [3+2] cycloaddition reaction as a key forward synthetic step.
The target molecule, This compound (1) , can be retrosynthetically disconnected at the C3-hydroxymethyl bond, leading to the precursor 6-Bromobenzo[d]isoxazole-3-carbaldehyde (B13053135) (2) . This aldehyde can be readily prepared from simpler starting materials.
A more fundamental disconnection involves the benzisoxazole ring itself. The ring can be opened to reveal a 2-hydroxy-4-bromophenyl derivative and a two-carbon synthon that provides the C3 and its substituent. A plausible retrosynthetic pathway is as follows:
This compound (1) can be seen as the reduction product of 6-Bromobenzo[d]isoxazole-3-carbaldehyde (2) or 6-Bromobenzo[d]isoxazole-3-carboxylic acid (3) and its esters.
These C3-functionalized benzisoxazoles can be formed via a [3+2] cycloaddition reaction. A key disconnection leads back to 2-hydroxy-4-bromobenzaldehyde oxime (4) , which can be oxidized in situ to a nitrile oxide. This highly reactive intermediate can then undergo cycloaddition with a suitable acetylene (B1199291) derivative.
Alternatively, the benzisoxazole ring can be constructed from 2-hydroxy-4-bromobenzaldehyde (5) by reaction with hydroxylamine (B1172632) to form the oxime, followed by cyclization.
This analysis highlights that readily available substituted phenols and aldehydes are the logical starting points for the synthesis of the target molecule.
Direct Synthetic Routes to this compound
Direct synthetic routes offer an efficient means to access this compound, primarily through the reduction of a carbonyl group at the C3 position.
A prominent and reliable method for the synthesis of this compound is the reduction of its corresponding aldehyde, 6-Bromobenzo[d]isoxazole-3-carbaldehyde (2) . This precursor is accessible through the formylation of the 6-bromobenzisoxazole core or by building the ring from a suitably functionalized precursor.
The reduction of the aldehyde to the primary alcohol is typically achieved with high efficiency using common reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent for this transformation, often used in alcoholic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comorientjchem.org The reaction is generally clean and proceeds under mild conditions, making it a favored laboratory-scale method.
Table 1: Reduction of 6-Bromobenzo[d]isoxazole-3-carbaldehyde
| Precursor | Reagent | Solvent | Product |
|---|
Note: The table presents a generalized reaction scheme. Specific reaction conditions such as temperature and reaction time may vary.
An alternative direct route involves the reduction of the corresponding carboxylic acid, 6-Bromobenzo[d]isoxazole-3-carboxylic acid (3) , or its esters, such as ethyl 6-bromobenzo[d]isoxazole-3-carboxylate (6) . These precursors can be synthesized through the carboxylation of the benzisoxazole ring or by constructing the ring from a carboxyl-functionalized starting material.
The reduction of carboxylic acids and esters to primary alcohols requires a more powerful reducing agent than sodium borohydride. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this transformation, typically carried out in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. masterorganicchemistry.comstackexchange.com The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during the workup to yield the desired alcohol. youtube.com
Table 2: Reduction of 6-Bromobenzo[d]isoxazole-3-carboxylic Acid/Ester
| Precursor | Reagent | Solvent | Product |
|---|---|---|---|
| 6-Bromobenzo[d]isoxazole-3-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | This compound |
Note: These reactions must be conducted under anhydrous conditions due to the high reactivity of LiAlH₄ with water.
Direct hydroxymethylation of the 6-bromobenzisoxazole core at the C3 position represents a theoretically appealing, one-step approach. However, this method is not commonly employed in the synthesis of this compound. The challenges associated with this strategy include the lack of regioselectivity and the potential for competing reactions at other positions on the aromatic ring. The presence of the bromine atom and the fused ring system influences the electron density and reactivity of the benzisoxazole, making controlled C-H functionalization at the C3 position difficult to achieve. Existing synthetic methodologies that build the C3 substituent during or after ring formation are generally more reliable and higher yielding.
Indirect Synthetic Pathways via Functional Group Interconversions
Indirect routes to this compound rely on the chemical modification of a functional group already present on the 6-bromobenzisoxazole scaffold.
A viable indirect pathway involves the nucleophilic substitution of a halogen on a C3-methyl group. Specifically, the synthesis can proceed through the intermediate 3-(bromomethyl)-6-bromobenzo[d]isoxazole (7) . This bromomethyl derivative can be prepared from the corresponding 3-methyl-6-bromobenzo[d]isoxazole via radical bromination.
The subsequent conversion of the bromomethyl group to a hydroxymethyl group can be achieved through a nucleophilic substitution reaction. nih.gov Hydrolysis of the C-Br bond, typically under basic conditions (e.g., using aqueous sodium hydroxide (B78521) or potassium hydroxide), or reaction with a carboxylate salt followed by hydrolysis, affords the target alcohol, this compound.
Table 3: Synthesis via Bromomethyl Intermediate
| Intermediate | Reagents | Product |
|---|
Note: This two-step sequence provides a flexible alternative to the direct reduction methods.
Bromination Strategies for Benzo[d]isoxazol-3-ylmethanol Precursors
A key approach to synthesizing the target compound involves the strategic bromination of a precursor. This is often accomplished by starting with an already brominated raw material to construct the benzo[d]isoxazole ring system. A prevalent method is the cyclization of a brominated salicylaldehyde (B1680747) derivative.
One common pathway begins with 2-Hydroxy-5-bromobenzaldehyde. This precursor undergoes oximation by reacting with hydroxylamine hydrochloride (NH₂OH·HCl), which converts the aldehyde group into an oxime. Following oximation, the resulting 2-hydroxy-5-bromobenzaldehyde oxime is subjected to cyclization. This ring-closing reaction, often facilitated by an acid catalyst, forms the benzo[d]isoxazole ring, yielding a 6-brominated intermediate. The final step to obtain this compound involves the reduction of the functional group at the 3-position, such as a carbaldehyde, to a primary alcohol.
Alternatively, direct bromination of a pre-formed benzo[d]isoxazole ring can be employed, although this is more common for precursors like benzo[d]isoxazol-3-amine. In such cases, electrophilic brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) are used. The directing effects of the existing substituents on the ring guide the bromine atom to the desired 6-position.
Catalytic Methods in the Synthesis of this compound
Catalysis plays a significant role in the synthesis of isoxazole derivatives, enhancing reaction rates and improving selectivity. While specific catalytic methods for the direct, one-pot synthesis of this compound are not extensively documented, catalytic steps are integral to the formation of its precursors.
For instance, the synthesis of isoxazole rings through [3+2] cycloaddition reactions can be catalyzed by various agents. Cerium Ammonium Nitrate (CAN) has been used to catalyze the reaction between nitrile oxides and alkynes under mild conditions to form the isoxazole ring. researchgate.net This type of cycloaddition is a powerful tool for constructing the core heterocyclic structure.
Furthermore, heterogeneous catalysts like ZSM-5 have been utilized for the synthesis of isoxazole derivatives under solvent-free conditions, offering the advantage of easy recovery and reuse. researchgate.net In the broader context of isoxazole synthesis, magnetically recoverable nanocatalysts have also been developed, allowing for efficient product separation and catalyst recycling. researchgate.net While these examples may not directly produce this compound, they illustrate the catalytic principles that can be applied to its synthesis, particularly in the formation of the essential benzo[d]isoxazole core.
A crucial step in a common synthetic route is the reduction of the precursor, 6-Bromobenzo[d]isoxazole-3-carbaldehyde. bldpharm.com This transformation into the final methanol derivative is typically achieved using a catalytic hydrogenation process or chemical reducing agents where catalysts can play a role in ensuring high yield and selectivity.
Table 1: Overview of Catalytic Methods in Isoxazole Synthesis
| Catalyst Type | Reaction | Key Advantages |
| Cerium Ammonium Nitrate (CAN) | [3+2] Cycloaddition | Mild and sustainable conditions. researchgate.net |
| ZSM-5 (Heterogeneous) | Isoxazole derivative synthesis | Solvent-free, reusable catalyst. researchgate.net |
| Magnetically Recoverable Nanocatalyst | Isoxazole-5(4H)-one synthesis | Easy recovery via magnetic field, reusable. researchgate.net |
Advanced Synthetic Techniques for Enhanced Yield and Selectivity
Modern organic synthesis increasingly relies on advanced techniques to improve reaction efficiency, reduce waste, and enhance product yield and purity. These methods are applicable to the synthesis of complex heterocyclic systems like this compound.
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. mdpi.com For the synthesis of isoxazole derivatives, microwave reactions have been shown to be effective, for example, in the multicomponent reaction of ethyl acetoacetate, hydroxylamine hydrochloride, and an aldehyde. mdpi.com
Continuous Flow Chemistry: Flow chemistry involves pumping reagents through a reactor where the reaction occurs. This method offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher consistency, safety, and scalability. Photochemical reactions to synthesize isoxazolones have been successfully adapted to continuous flow setups, significantly improving the process. mdpi.com
Photoredox Catalysis: Visible-light-induced photoredox catalysis is an emerging green chemistry tool. It uses light to initiate single electron transfer (SET) processes, enabling reactions to occur under mild conditions. mdpi.com This has been applied to Knoevenagel condensations in the synthesis of isoxazol-5(4H)-one derivatives, demonstrating a novel, light-induced pathway that avoids harsher reagents. mdpi.com
These advanced techniques represent the forefront of synthetic methodology, offering powerful tools for optimizing the production of this compound and related compounds, ensuring high purity and yield which are critical for research and development.
Table 2: Comparison of Synthetic Techniques for Isoxazole Derivatives
| Technique | Typical Reaction Time | Conditions | Key Benefit |
| Conventional Heating | 5-24 hours | Standard laboratory heating | Established methodology |
| Microwave Irradiation | ~10 minutes | 120 °C in a sealed vessel | Drastic reduction in reaction time. mdpi.com |
| Continuous Flow Photochemistry | Continuous | Light irradiation in a flow reactor | Scalability and precise control. mdpi.com |
Reactivity at the Hydroxyl Group
The primary alcohol functionality in this compound is a key site for derivatization. Standard transformations of primary alcohols, such as esterification, etherification, oxidation, and halogenation, can be applied to this substrate.
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives. This reaction is typically catalyzed by an acid or a coupling agent. For instance, the esterification of secondary metabolite compounds, which often contain hydroxyl groups, is a common strategy to modify their properties. medcraveonline.com This can be achieved through chemical methods, such as using acetic anhydride (B1165640) in the presence of pyridine, or through enzymatic catalysis with lipases. medcraveonline.com While direct examples for this compound are not extensively documented in readily available literature, the esterification of a similar isoxazole derivative, (3-(4-bromophenyl)-isoxazol-5-yl)methanol, with isobutyric acid has been reported, proceeding in the presence of sulfuric acid to yield the corresponding ester. orientjchem.org
Ether synthesis can be accomplished via several methods, most notably the Williamson ether synthesis. libretexts.orgyoutube.commasterorganicchemistry.com This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. libretexts.orgyoutube.com For a molecule like this compound, this would involve reaction with a strong base like sodium hydride, followed by the addition of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). Another effective method for forming ethers from alcohols is the Mitsunobu reaction, which utilizes triphenylphosphine (B44618) and a dialkyl azodicarboxylate to activate the alcohol for nucleophilic attack by another alcohol or a phenol. nih.gov In a study on trisubstituted isoxazoles, an alcohol on the isoxazole core was successfully converted to an ether using a Mitsunobu reaction with a hydroxybenzoate. nih.gov
Table 1: Representative Esterification and Etherification Reactions of Isoxazole Alcohols
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| (3-(4-Bromophenyl)-isoxazol-5-yl)methanol | Isobutyric acid, H₂SO₄ | (3-(4-Bromophenyl)-isoxazol-5-yl)methyl isobutyrate | orientjchem.org |
| (3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-(1H-pyrrol-3-yl)isoxazol-4-yl)methanol | Hydroxybenzoate, PPh₃, DIAD (Mitsunobu reaction) | 4-((3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-(1H-pyrrol-3-yl)isoxazol-4-yl)methoxy)benzoic acid derivative | nih.gov |
| General Alcohol | R'-X, NaH | Ether | libretexts.orgyoutube.com |
Oxidation Reactions to Carbonyl Derivatives
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 6-bromobenzo[d]isoxazole-3-carbaldehyde, or further to the carboxylic acid, 6-bromobenzo[d]isoxazole-3-carboxylic acid. The choice of oxidant and reaction conditions determines the final product.
Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically used for the selective oxidation of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid. The existence of 6-bromobenzo[d]isoxazole-3-carbaldehyde as a commercially available compound suggests that this transformation is a feasible and established synthetic step. bldpharm.com
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or selenium-catalyzed oxidation with hydrogen peroxide, can oxidize the primary alcohol directly to the carboxylic acid. nih.gov The synthesis of isoxazole-linked ketones has been demonstrated through the oxidation of the corresponding secondary alcohols using 2-iodoxybenzoic acid (IBX), indicating the stability of the isoxazole ring under such oxidative conditions. rsc.org Furthermore, a patented method describes the synthesis of 3-substituted-4-isoxazole carboxylic acids from a ketone precursor, which involves ring-opening and re-closing under basic conditions, highlighting the robustness of the isoxazole core. google.com
Table 2: Oxidation Reactions of Alcohols to Carbonyl Compounds
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| Primary Alcohol | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | Aldehyde | General knowledge |
| Aldehyde | Selenium/H₂O₂ | Carboxylic Acid | nih.gov |
| Isoxazole-linked secondary alcohol | 2-Iodoxybenzoic acid (IBX) | Isoxazole-linked ketone | rsc.org |
Halogenation of the Methanol Moiety (e.g., Appel Conditions)
The hydroxyl group can be converted to a halomethyl group (e.g., chloromethyl or bromomethyl) using various halogenating agents. The Appel reaction is a particularly mild and effective method for this transformation, converting primary and secondary alcohols to the corresponding alkyl halides using triphenylphosphine and a carbon tetrahalide (e.g., CCl₄ or CBr₄). rsc.orgyoutube.com This reaction proceeds via an Sₙ2 mechanism, which for this compound, would lead to 3-(halomethyl)-6-bromobenzo[d]isoxazole. The reaction is known for its high yields and tolerance of various functional groups. rsc.org The conversion of alcohols to bromides can also be achieved using triphenylphosphine and bromine. youtube.com
Reactivity at the Bromine Atom
The bromine atom at the 6-position of the benzo[d]isoxazole ring is a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. researchgate.netnih.gov This reaction is catalyzed by a palladium complex and requires a base. researchgate.netnih.gov The bromine atom of this compound is well-suited for this transformation, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position.
Numerous studies have demonstrated the successful application of Suzuki-Miyaura coupling to bromo-substituted heterocyclic systems. For example, the coupling of 5-bromoindazoles with N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid proceeds in good yields using Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base. nih.gov Similarly, unprotected ortho-bromoanilines have been successfully coupled with a variety of boronic esters, showcasing the reaction's tolerance to functional groups. nih.gov The arylation of brominated triazapentalenes has also been achieved via Suzuki coupling. masterorganicchemistry.com These examples strongly support the feasibility of applying this methodology to this compound to synthesize 6-aryl- or 6-heteroarylbenzo[d]isoxazol-3-yl)methanol derivatives. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields.
Table 3: Examples of Suzuki-Miyaura Coupling with Bromo-Heterocycles
| Bromo-Substrate | Coupling Partner | Catalyst/Ligand | Base | Product | Reference |
|---|---|---|---|---|---|
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1-Ethyl-5-(N-Boc-pyrrol-2-yl)-1H-indazole | nih.gov |
| Unprotected ortho-bromoaniline | Benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters | CataXCium A Pd G3 | K₃PO₄ | Coupled aniline (B41778) derivatives | nih.gov |
| 6-Bromo-triazapentalene | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Aryl-triazapentalene | masterorganicchemistry.com |
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is a cornerstone in medicinal chemistry for the synthesis of aryl amines. In the context of this compound, this reaction enables the introduction of a wide array of primary and secondary amines at the 6-position of the benzo[d]isoxazole core.
The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst. wikipedia.org
Table 1: Examples of Buchwald-Hartwig Amination Conditions
| Catalyst System | Base | Solvent | Temperature | Reference |
| Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 80-110 °C | organic-chemistry.org |
| Pd(OAc)₂ / Ligand | K₂CO₃ | Dioxane | 100 °C | organic-chemistry.org |
| [(CyPF-tBu)PdCl₂] | Cs₂CO₃ | t-Butanol | 100 °C | organic-chemistry.org |
The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination and is often substrate-dependent. A variety of phosphine-based ligands have been developed to facilitate this transformation with high efficiency and broad substrate scope. organic-chemistry.org
Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes. wikipedia.org This reaction is instrumental in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org For this compound, the Sonogashira coupling allows for the introduction of an alkyne moiety at the 6-position, a versatile functional group for further transformations.
The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to afford the coupled product. wikipedia.org
Table 2: Typical Sonogashira Coupling Reaction Components
| Component | Example | Function | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for C-C bond formation | libretexts.org |
| Copper(I) Co-catalyst | CuI | Facilitates formation of the acetylide | organic-chemistry.org |
| Base | Et₃N, Piperidine | Neutralizes HX produced, acts as solvent | wikipedia.org |
| Solvent | THF, DMF | Solubilizes reactants | beilstein-journals.org |
The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org Therefore, the bromo substituent in this compound is a suitable coupling partner for this reaction. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper. nih.gov
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. youtube.com In the case of benzo[d]isoxazole derivatives, the isoxazole ring itself can act as a moderate electron-withdrawing group.
While the bromo group is not an ideal leaving group for SNAr compared to fluoride, reactions can be driven under forcing conditions or with highly activated substrates. youtube.com For instance, the presence of additional electron-withdrawing groups on the benzene (B151609) ring would enhance its susceptibility to nucleophilic attack. Recent studies have also shown that many SNAr reactions, which were traditionally thought to be stepwise, may proceed through a concerted mechanism. nih.govnih.gov
An efficient method for the functionalization of the isoxazole ring has been developed through the nucleophilic aromatic substitution of a nitro group. rsc.org This suggests that if a nitro group were present on the benzene ring of the title compound, it would be a prime site for SNAr.
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly useful for preparing organolithium and Grignard reagents, which are powerful nucleophiles and bases. wikipedia.orgnih.gov
Treating this compound with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can lead to a bromine-lithium exchange. tcnj.eduias.ac.in This generates a lithiated benzo[d]isoxazole intermediate that can be quenched with various electrophiles to introduce a wide range of functional groups at the 6-position.
Table 3: Common Reagents and Electrophiles in Metal-Halogen Exchange
| Reagent | Electrophile | Resulting Functional Group | Reference |
| n-Butyllithium | DMF | Aldehyde | rsc.org |
| t-Butyllithium | CO₂ | Carboxylic Acid | rsc.org |
| Isopropylmagnesium chloride | Aldehyde/Ketone | Secondary/Tertiary Alcohol | wikipedia.org |
It is crucial to perform these reactions at low temperatures to avoid side reactions, such as the deprotonation of the hydroxymethyl group or attack at other sites of the molecule. tcnj.edu The use of a combination of i-PrMgCl and n-BuLi has been shown to be effective for performing halogen-metal exchange on heterocyclic substrates bearing acidic protons under non-cryogenic conditions. nih.gov
Transformations of the Benzo[d]isoxazole Heterocycle
The benzo[d]isoxazole ring system is not merely a passive scaffold but can actively participate in chemical reactions, leading to significant structural modifications.
Ring-Opening and Rearrangement Reactions
The isoxazole ring is susceptible to cleavage under various conditions, leading to a variety of products. Reductive ring-opening of benzo[d]isoxazoles can occur, for example, in the metabolism of drugs containing this moiety, leading to the formation of benzamidine (B55565) metabolites. nih.gov This process often requires the presence of a reducing agent like NADH. nih.gov
Base-promoted rearrangements of benzo[d]isoxazoles are also known. For instance, treatment of certain isoxazolo[4,5-b]pyridines with a base can lead to a Boulton-Katritzky rearrangement. beilstein-journals.org Another example is the rearrangement of benzisoxazoles to benzoxazoles under basic conditions, which is proposed to proceed through a series of steps including a Boulton–Katritzky transposition and a Neber rearrangement. rsc.org Electron attachment to isoxazole can also trigger the dissociation of the O-N bond and the opening of the ring. nsf.gov
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. libretexts.org The reaction involves the attack of an electrophile on the electron-rich benzene ring, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
The directing effect of the substituents on the benzene ring of this compound will determine the position of the incoming electrophile. The bromine atom is an ortho-, para-director, while the directing influence of the fused isoxazole ring system is more complex. The isoxazole ring is generally considered to be electron-withdrawing, which would deactivate the benzene ring towards electrophilic attack. In isoxazole itself, electrophilic substitution is known to occur at the 4-position. reddit.com For benzo[d]isoxazole derivatives, the position of substitution will be influenced by the interplay of the electronic effects of both the bromo substituent and the fused isoxazole ring. For instance, in a study on benzo[d]isoxazole derivatives as HIF-1α inhibitors, substitutions were made at various positions on an appended phenyl ring, indicating the feasibility of further aromatic functionalization. nih.gov
Chemical Reactivity and Derivatization Strategies of 6 Bromobenzo D Isoxazol 3 Yl Methanol
Modifications at the Isoxazole (B147169) Nitrogen Atom
The nitrogen atom of the isoxazole ring in (6-bromobenzo[d]isoxazol-3-yl)methanol represents a potential site for chemical modification, offering pathways to novel derivatives with potentially altered physicochemical and biological properties. While direct experimental data on the derivatization at this specific position for this exact molecule are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous benzo[d]isoxazole and other isoxazole-containing systems. The primary modifications anticipated at the isoxazole nitrogen involve quaternization through N-alkylation and oxidation to form N-oxides.
The lone pair of electrons on the isoxazole nitrogen atom allows for its reaction with electrophiles, most notably alkylating agents, to form quaternary benzo[d]isoxazolium salts. This transformation converts the neutral isoxazole ring into a positively charged aromatic system, which can significantly impact the molecule's solubility, electronic properties, and interactions with biological targets.
The general strategy for the N-alkylation of heterocyclic amines often involves treatment with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents like alkyl sulfates. The reaction conditions can vary, but typically involve a suitable solvent and may be conducted at elevated temperatures to facilitate the reaction. For instance, studies on the N-alkylation of related heterocyclic systems, such as 1H-indazoles, have shown that the choice of base and solvent can influence the regioselectivity of alkylation when multiple nitrogen atoms are present. beilstein-journals.org In the case of this compound, there is only one nitrogen atom in the heterocyclic ring, simplifying the issue of regioselectivity.
While research on the isomeric 2,1-benzisoxazol-3(1H)-ones demonstrates that N-alkylation can be readily achieved under basic conditions using various alkyl halides, this occurs on a non-aromatic, saturated nitrogen. nih.govacs.orgresearchgate.net For the aromatic benzo[d]isoxazole system, the nitrogen is less nucleophilic, and thus, more forcing conditions might be required for quaternization. The resulting N-alkyl-6-bromobenzo[d]isoxazol-3-yl)methanolium salts would be ionic compounds with increased water solubility.
A hypothetical reaction scheme for the N-alkylation of this compound is presented below:
Scheme 1: Hypothetical N-Alkylation of this compound
Advanced Applications of 6 Bromobenzo D Isoxazol 3 Yl Methanol As a Synthetic Building Block
Precursor in the Synthesis of Complex Polycyclic Systems
The inherent reactivity of the functional groups within (6-Bromobenzo[d]isoxazol-3-yl)methanol makes it an excellent starting point for the synthesis of intricate polycyclic systems. The bromine atom allows for the introduction of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, while the hydroxymethyl group can be readily converted into other functionalities to facilitate further cyclizations.
Integration into Benzodioxole-Based Scaffolds
While direct synthesis of benzodioxole-based scaffolds from this compound is not explicitly detailed in the reviewed literature, a closely related analogue, (6-bromobenzo[d] worldresearchersassociations.comgoogle.comdioxol-5-yl)methanol, has been successfully employed in the multi-step synthesis of novel 1,3-benzodioxole (B145889) derivatives. worldresearchersassociations.comresearchgate.net This synthetic pathway highlights a plausible and scientifically sound strategy for the elaboration of the target compound.
The synthetic sequence commences with the conversion of the primary alcohol to a more reactive leaving group. For instance, an Appel reaction can be utilized to transform the hydroxymethyl group into a bromomethyl group. This is followed by a nucleophilic substitution with sodium azide (B81097) to yield an azidomethyl intermediate. The azide functionality is then perfectly poised for a Huisgen 1,3-dipolar cycloaddition with an alkyne, a "click chemistry" reaction that efficiently constructs a 1,2,3-triazole ring. worldresearchersassociations.comresearchgate.net The final and crucial step for diversification is a Suzuki-Miyaura coupling reaction at the bromine-substituted position of the benzodioxole ring, allowing for the introduction of a wide array of aryl or heteroaryl substituents. worldresearchersassociations.comresearchgate.net This sequence demonstrates the potential of a bromo-substituted benzylic alcohol scaffold to generate complex, multi-ring systems.
A plausible reaction scheme, analogous to the synthesis starting from (6-bromobenzo[d] worldresearchersassociations.comgoogle.comdioxol-5-yl)methanol, is presented below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Appel Reaction | CBr4, PPh3, DCM | 6-Bromo-3-(bromomethyl)benzo[d]isoxazole |
| 2 | Nucleophilic Substitution | NaN3, MeOH | 3-(Azidomethyl)-6-bromobenzo[d]isoxazole |
| 3 | Huisgen Cycloaddition | Phenylacetylene, CuI | 1-((6-Bromobenzo[d]isoxazol-3-yl)methyl)-4-phenyl-1H-1,2,3-triazole |
| 4 | Suzuki-Miyaura Coupling | Arylboronic acid, PdCl2(PPh3)2, PPh3, K2CO3 | 1-((6-Arylbenzo[d]isoxazol-3-yl)methyl)-4-phenyl-1H-1,2,3-triazole |
Construction of Fused Heterocyclic Architectures
The benzo[d]isoxazole moiety itself can serve as a masked precursor to other functional groups, enabling the construction of fused heterocyclic systems. The isoxazole (B147169) ring is known to undergo reductive ring-cleavage under various conditions, unmasking a β-hydroxy ketone or a related species. This transformation provides a powerful tool for subsequent cyclization reactions to form new fused rings.
For instance, the reductive cleavage of the isoxazole ring in a molecule like this compound could, in principle, yield an intermediate that can be manipulated to form fused systems such as quinolines or other nitrogen-containing heterocycles. While specific examples starting from this exact compound are not prevalent, the general reactivity of isoxazoles is well-established. For example, isoxazoles can undergo reductive ring cleavage in the presence of catalysts to yield enaminones, which are versatile intermediates in the synthesis of various drugs. dtu.dk
Role in the Development of Diverse Chemical Libraries
The generation of chemical libraries for high-throughput screening is a critical component of modern drug discovery. The structural attributes of this compound make it an attractive scaffold for such endeavors.
Scaffold for Combinatorial Chemistry Approaches
This compound is well-suited as a central scaffold for combinatorial chemistry due to its multiple points of diversification. The three key functional handles—the bromine atom, the isoxazole ring, and the hydroxymethyl group—can be addressed with a high degree of orthogonality.
The Bromine Atom: This site is ideal for introducing diversity through a plethora of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents.
The Hydroxymethyl Group: This primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or converted to an amine, ether, or ester. Each of these new functional groups can then be used in subsequent reactions to attach different R-groups, further expanding the chemical space of the library. For example, the corresponding aldehyde could undergo Wittig reactions or reductive aminations. nih.gov
The Isoxazole Ring: As previously mentioned, the isoxazole ring can be cleaved to reveal new functionalities, providing another dimension for library diversification in a later stage of the synthesis.
This multi-faceted reactivity allows for the systematic and parallel synthesis of a large number of structurally related compounds, which is the hallmark of combinatorial chemistry.
Fragment-Based Drug Discovery (FBDD) Building Block Considerations
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments. nih.govnih.gov The "Rule of Three" provides a general guideline for the properties of a good fragment: a molecular weight of ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a cLogP of ≤ 3. researchgate.net
This compound aligns well with these principles, making it an interesting candidate for inclusion in fragment libraries.
| Property | Value for this compound | Rule of Three Compliance |
| Molecular Weight | 228.05 g/mol | Yes (≤ 300 Da) |
| Hydrogen Bond Donors | 1 (from the -OH group) | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 2 (from the isoxazole N and O) | Yes (≤ 3) |
| cLogP (calculated) | ~2.5 | Yes (≤ 3) |
Its adherence to the "Rule of Three" suggests that it possesses the appropriate size and physicochemical properties to bind efficiently within the pockets of biological targets. researchgate.net The defined vector for growth from the hydroxymethyl group and the potential for elaboration at the bromine position make it an attractive starting point for fragment-to-lead optimization campaigns. nih.gov
Intermediate for Functional Material Precursors
The application of heterocyclic compounds is not limited to the life sciences; they are also integral components in the field of materials science. While there is no specific literature detailing the use of this compound as a precursor for functional materials, its structural motifs suggest potential applications.
The conjugated system of the benzo[d]isoxazole core, which can be extended through reactions at the bromine position, could be exploited in the synthesis of organic semiconductors or dyes. The isoxazole ring itself can be a component of photochromic or electrochromic materials. Furthermore, the ability to polymerize or graft this molecule onto surfaces via its hydroxymethyl group could lead to the development of novel functional polymers or modified surfaces with specific electronic or recognition properties. For instance, related isoxazole and isothiazole (B42339) derivatives have been used to synthesize more complex molecules with potential applications in materials science. researchgate.netresearchgate.net
Contributions to Mechanistic Organic Chemistry Studies
While direct and extensive literature on the specific application of this compound in mechanistic organic chemistry is not abundant, its structural features—a brominated aromatic ring, a reactive isoxazole core, and a primary alcohol functional group—position it as a valuable tool for elucidating a variety of reaction mechanisms. The inherent reactivity of the benzisoxazole scaffold, coupled with the specific functionalities of this compound, allows it to serve as a probe in studies of reaction pathways, transition states, and the influence of electronic and steric effects.
The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is known for its susceptibility to ring-opening reactions under various conditions, including reductive or basic environments. This reactivity can be exploited to study the mechanisms of heterocyclic transformations. The presence of a bromine atom on the benzene (B151609) ring introduces a site for cross-coupling reactions and also influences the electron density of the ring system, thereby impacting reaction rates and regioselectivity. The hydroxymethyl group at the 3-position provides a handle for derivatization, allowing for the synthesis of a library of related compounds to systematically probe structure-activity relationships and reaction mechanisms.
Probing Reaction Pathways through Derivatization
The versatility of this compound as a starting material allows for the synthesis of various derivatives, which can then be used to investigate the mechanisms of different organic reactions. For instance, the alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or ester. Each of these derivatives introduces new reactive sites and allows for the study of a broader range of reaction mechanisms.
| Derivative of this compound | Potential Mechanistic Study Application |
| (6-Bromobenzo[d]isoxazol-3-yl)carbaldehyde | Study of nucleophilic addition mechanisms to the carbonyl group. |
| 6-Bromobenzo[d]isoxazole-3-carboxylic acid | Investigation of esterification and amidation reaction mechanisms. |
| 3-(Chloromethyl)-6-bromobenzo[d]isoxazole | Probing nucleophilic substitution reaction pathways. |
| Esters of this compound | Analysis of hydrolysis and transesterification mechanisms. |
The synthesis of these derivatives from this compound provides a platform to systematically alter the electronic and steric environment of the molecule, yielding valuable data on how these factors influence reaction outcomes and mechanisms.
Role in Investigating Metal-Catalyzed Cross-Coupling Reactions
The bromo-substituent on the benzisoxazole ring makes this compound an excellent substrate for studying the mechanisms of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. By reacting this compound or its derivatives with various coupling partners, researchers can gain insights into the catalytic cycle of these important transformations.
Key mechanistic questions that can be addressed include the kinetics of oxidative addition of the aryl bromide to the metal catalyst, the nature of the intermediates in the catalytic cycle, and the factors that control the rate and selectivity of the reductive elimination step. The electronic nature of the benzisoxazole ring system can influence the reactivity of the C-Br bond, providing a unique electronic environment to probe these fundamental steps in catalysis.
| Cross-Coupling Reaction | Mechanistic Insights Gained |
| Suzuki Coupling | Understanding the role of the base and the mechanism of transmetalation. |
| Heck Reaction | Investigating the factors controlling regioselectivity in the carbopalladation step. |
| Sonogashira Coupling | Probing the dual role of the copper co-catalyst. |
Elucidating Ring-Opening and Rearrangement Mechanisms
The benzisoxazole ring itself can participate in a variety of mechanistically interesting transformations. For example, under reductive conditions, the N-O bond of the isoxazole can be cleaved, leading to the formation of an enamino ketone. The study of the reaction of this compound and its derivatives under these conditions can provide detailed information about the sequence of bond-breaking and bond-forming events.
Furthermore, certain substituted isoxazoles are known to undergo thermal or photochemical rearrangements. While specific studies on this compound are not prevalent, its structure is amenable to investigating such rearrangements, potentially leading to the discovery of novel reaction pathways and the trapping of reactive intermediates. The substitution pattern on the benzene ring can be systematically varied to understand its influence on the energetics and outcomes of these rearrangements.
Spectroscopic and Structural Elucidation Studies of 6 Bromobenzo D Isoxazol 3 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR Chemical Shift Assignments and Coupling Patterns
Proton (¹H) NMR spectroscopy of benzo[d]isoxazole derivatives provides characteristic signals for the aromatic and substituent protons. For a compound like (6-Bromobenzo[d]isoxazol-3-yl)methanol, the aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current.
The protons on the fused benzene ring of the benzo[d]isoxazole system exhibit specific splitting patterns based on their coupling with neighboring protons. For a 6-bromo substituted pattern, one would expect to observe distinct signals for the protons at positions 4, 5, and 7. The proton at position 7 would likely appear as a doublet, coupled to the proton at position 5. The proton at position 5 would appear as a doublet of doublets, being coupled to both the protons at positions 4 and 7. The proton at position 4 would likely be a doublet, coupled to the proton at position 5.
The methylene (B1212753) protons (-CH₂OH) of the methanol (B129727) group would give rise to a singlet or a doublet depending on the coupling with the hydroxyl proton, typically appearing in the range of δ 4.5-5.0 ppm. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | 7.8 - 8.0 | d | ~8.0 |
| H-5 | 7.5 - 7.7 | dd | ~8.0, ~1.5 |
| H-7 | 8.0 - 8.2 | d | ~1.5 |
| -CH₂- | 4.8 - 5.0 | s | - |
| -OH | Variable | br s | - |
Note: These are predicted values based on analogous structures and may vary from experimental data.
Carbon-13 NMR Chemical Shift Assignments
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, the carbon atoms of the benzo[d]isoxazole ring system and the methanol substituent will each produce a distinct signal.
The quaternary carbons, such as C-3, C-3a, C-6, and C-7a, often show weaker signals compared to the protonated carbons. The carbon bearing the bromine atom (C-6) will have its chemical shift influenced by the heavy atom effect. The carbon of the methylene group (-CH₂OH) is expected to appear in the range of δ 55-65 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 | 158 - 162 |
| C-3a | 118 - 122 |
| C-4 | 125 - 128 |
| C-5 | 130 - 133 |
| C-6 | 115 - 118 |
| C-7 | 110 - 113 |
| C-7a | 163 - 167 |
| -CH₂OH | 58 - 62 |
Note: These are predicted values based on analogous structures and may vary from experimental data.
2D NMR Techniques for Structural Confirmation
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, cross-peaks would be observed between H-4 and H-5, and between H-5 and H-7, confirming their adjacent positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of the ¹³C signals for C-4, C-5, C-7, and the methylene carbon based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. For example, the methylene protons (-CH₂-) would be expected to show a correlation to C-3 of the isoxazole (B147169) ring, confirming the attachment of the methanol group at this position. Correlations from H-4 to C-3a and C-5, and from H-7 to C-5 and C-7a would further solidify the structural assignments of the benzene ring.
Mass Spectrometry (MS) Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. nih.gov For this compound (C₈H₆BrNO₂), the expected exact mass can be calculated based on the most abundant isotopes of its constituent atoms. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [C₈H₆⁷⁹BrNO₂]⁺ | 226.9631 |
| [C₈H₆⁸¹BrNO₂]⁺ | 228.9610 |
Note: These are calculated values.
Fragmentation Pattern Analysis for Structural Insights
In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable information about the structure of the molecule.
For this compound, common fragmentation pathways could include:
Loss of the hydroxyl group: A peak corresponding to the loss of ·OH (17 Da) from the molecular ion.
Loss of the hydroxymethyl group: Cleavage of the C-C bond between the isoxazole ring and the methanol group, resulting in the loss of ·CH₂OH (31 Da).
Cleavage of the isoxazole ring: The isoxazole ring can undergo characteristic cleavage, leading to fragments corresponding to the benzonitrile (B105546) oxide radical cation or related species.
Loss of bromine: A fragment ion resulting from the loss of the bromine atom (79 or 81 Da).
By carefully analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, providing strong evidence for the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the preliminary identification of functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of the compound. For this compound, the spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the hydroxyl group, the aromatic benzisoxazole core, and the carbon-bromine bond.
The most prominent and easily identifiable band would be from the O-H stretching vibration of the primary alcohol group. docbrown.info This typically appears as a strong, broad absorption in the region of 3400-3200 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding in the solid state or as a neat liquid. docbrown.info The C-O stretching vibration of the primary alcohol is also a key diagnostic peak, expected to be observed in the 1075-1000 cm⁻¹ range. docbrown.info
The aromatic nature of the benzo[d]isoxazole ring system gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). libretexts.org The C=C stretching vibrations within the fused aromatic rings will produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region. libretexts.org Furthermore, the isoxazole ring itself has characteristic N-O and C=N stretching vibrations. While the exact positions can vary, N-O stretching in isoxazole rings is often found around 1150 cm⁻¹.
The presence of the bromine atom is indicated by the C-Br stretching vibration. This absorption occurs at lower frequencies, typically in the 600-500 cm⁻¹ range, which falls within the fingerprint region of the spectrum. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bending vibrations and other skeletal vibrations that are unique to the molecule as a whole, serving as a definitive identifier when compared to a reference spectrum. docbrown.info
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3400 - 3200 | Strong, Broad |
| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H (CH₂) | Stretching | 2960 - 2850 | Medium |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |
| C-O (Primary Alcohol) | Stretching | ~1050 | Strong |
| N-O (Isoxazole) | Stretching | ~1150 | Medium |
| C-Br | Stretching | 600 - 500 | Medium to Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be a primary goal for unambiguous structural confirmation.
The result of a successful X-ray crystallographic analysis is a Crystallographic Information File (CIF). nih.govresearchgate.net The CIF is the standard format for archiving and exchanging crystal structure data and is maintained by the International Union of Crystallography (IUCr). github.io It contains a wealth of information, including:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating block of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.
Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.
Bond Lengths and Angles: Calculated distances and angles between all bonded atoms.
Torsion Angles: Describing the conformation of the molecule.
Details of the X-ray Diffraction Experiment: Information about the instrument, temperature, and data collection strategy.
| Data Category | Description | Example (Hypothetical) |
|---|---|---|
| Crystal System | One of the seven crystal systems (e.g., Monoclinic, Orthorhombic) | Monoclinic |
| Space Group | Symmetry group of the crystal (e.g., P2₁/c) | P2₁/c |
| Unit Cell Dimensions | a, b, c (in Å) and α, β, γ (in °) | a = 8.5, b = 12.2, c = 9.8 Å; β = 95.5° |
| Volume | Volume of the unit cell (in ų) | 1005.4 ų |
| Z | Number of molecules per unit cell | 4 |
| Calculated Density | Density of the crystal (in g/cm³) | 1.75 g/cm³ |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for verifying the purity of a synthesized compound and for the separation of the target molecule from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of non-volatile organic compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 alkyl chains bonded to silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. phenomenex.com
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar (hydrophobic) compounds interact more strongly with the stationary phase and thus elute later. A gradient elution, where the proportion of the organic solvent is gradually increased over time, is often employed to ensure good resolution of all components in a mixture within a reasonable analysis time. mdpi.com Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the analyte exhibits strong absorbance, which for an aromatic system like benzisoxazole would likely be in the 210-280 nm range. mdpi.comsielc.com The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid mdpi.com |
| Mobile Phase B | Acetonitrile or Methanol phenomenex.com |
| Gradient | e.g., 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C researchgate.net |
| Detection Wavelength | ~254 nm or Diode Array Detector (DAD) scan |
| Injection Volume | 5 - 20 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hybrid technique is invaluable for confirming the molecular weight of the target compound and for identifying impurities, even those present at trace levels. Current time information in Pasuruan, ID.
Following separation on the LC column under conditions similar to those described for HPLC, the eluent is directed into the mass spectrometer's ion source. For a molecule like this compound, electrospray ionization (ESI) in positive ion mode would be a suitable choice. In the ESI source, the analyte molecules are protonated to form [M+H]⁺ ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum for a pure sample should show a prominent peak corresponding to the protonated molecule. The presence of bromine would be evident from a characteristic isotopic pattern, where two peaks of nearly equal intensity are observed one mass unit apart (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). libretexts.org
By employing tandem mass spectrometry (LC-MS/MS), further structural information can be obtained. In this technique, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity and distinguish it from isomers. nih.gov
| Parameter/Finding | Description |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Expected Molecular Ion | [M+H]⁺ at m/z 227.9/229.9 |
| Key Isotopic Signature | A/A+2 isotopic pattern with ~1:1 ratio, characteristic of bromine libretexts.org |
| Potential Fragment Ions (MS/MS) | Loss of H₂O (-18), loss of CH₂OH (-31), cleavage of the isoxazole ring |
| Application | Molecular weight confirmation, impurity profiling, structural verification |
Computational and Theoretical Investigations of 6 Bromobenzo D Isoxazol 3 Yl Methanol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity, which are crucial for designing new materials and understanding biological interactions.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. A DFT study of (6-Bromobenzo[d]isoxazol-3-yl)methanol would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. This optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Ground State Properties of this compound using DFT This table presents hypothetical data based on typical values for similar heterocyclic compounds.
| Property | Predicted Value |
|---|---|
| Total Energy (Hartree) | -3450.123 |
| Dipole Moment (Debye) | 2.85 |
| C-Br Bond Length (Å) | 1.89 |
| O-N Bond Length (Å) | 1.42 |
| C-O (methanol) Bond Length (Å) | 1.43 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, making it a nucleophile, while the LUMO's energy indicates its capacity to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net
For this compound, the FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be concentrated on the electron-rich benzoisoxazole ring system, while the LUMO may be distributed over the entire molecule, including the bromine atom and the methanol (B129727) substituent. This analysis helps in predicting the sites of electrophilic and nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on typical values for similar heterocyclic compounds.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.75 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.52 |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP map is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole (B147169) ring and the oxygen of the methanol group, making these sites prone to interaction with electrophiles. Conversely, the hydrogen atoms of the methanol group and the aromatic protons would exhibit a positive potential.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations focus on static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has a rotatable methanol group, MD simulations can explore its conformational landscape.
By simulating the molecule's movements in a solvent (such as water or an organic solvent) at a given temperature, MD can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with a biological target, such as a protein binding site, where a specific conformation may be required for activity.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra would be highly valuable.
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can help in the assignment of experimental spectra, confirming the molecular structure.
IR Spectroscopy: The vibrational frequencies calculated from DFT can be correlated with the peaks in an experimental IR spectrum, providing information about the functional groups present in the molecule.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This can help in understanding the photophysical properties of the molecule. researchgate.net
Table 3: Predicted Spectroscopic Data for this compound This table presents hypothetical data based on typical values for similar heterocyclic compounds.
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
|---|---|---|
| 1H NMR | Chemical Shift (aromatic protons) | 7.2 - 8.0 ppm |
| 13C NMR | Chemical Shift (C-Br) | 115 ppm |
| IR | C=N Stretch | 1620 cm-1 |
| UV-Vis | λmax | 285 nm |
Reaction Mechanism Elucidation for Derivatization Pathways
Theoretical chemistry plays a crucial role in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, transition states, intermediates, and products, as well as their relative energies.
For the derivatization of this compound, computational studies could explore various reaction pathways. For example, the substitution of the bromine atom via a Suzuki coupling reaction could be modeled to understand the reaction mechanism and predict the most favorable catalytic conditions. Similarly, the esterification of the methanol group could be investigated to determine the reaction's energy barrier and the stability of the resulting ester. These studies provide valuable information for optimizing reaction conditions and designing novel derivatives with desired properties.
Future Research Directions in 6 Bromobenzo D Isoxazol 3 Yl Methanol Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of the benzisoxazole core is well-established, but future efforts will likely focus on improving efficiency, safety, and environmental impact. Traditional methods often rely on multi-step sequences that may involve harsh reagents. nih.gov The development of novel synthetic strategies will aim to overcome these limitations.
Future research will likely pursue greener synthetic alternatives. This includes the use of recyclable catalysts, solvent-free reaction conditions, and energy-efficient methods like ultrasound or microwave irradiation, which have shown promise in the synthesis of related benzoxazole (B165842) and benzothiazole (B30560) derivatives. nih.govmdpi.com One-pot procedures that combine cyclization and functionalization will be a key area of investigation to reduce waste and improve atom economy. For instance, a potential sustainable route could involve the cyclocondensation of a suitably substituted carbonyl compound with hydroxylamine (B1172632), followed by aromatization, a strategy that has been effective for other benzisoxazole-3-carboxylic acids. chim.it
| Synthetic Strategy | Potential Advantages | Relevant Precursors |
| One-Pot Cyclization/Functionalization | Reduced steps, less waste, higher throughput | 5-Bromo-2-hydroxy-acetophenone derivatives |
| Catalytic Aerobic Oxidation | Use of O2 as a green oxidant, mild conditions | Phenolic imines derived from 5-bromo-2-hydroxybenzaldehyde |
| Ultrasound-Assisted Synthesis | Faster reaction times, improved yields, energy efficiency | 2-Amino-5-bromophenol and an appropriate C2-synthon |
Exploration of Underutilized Reactivity Modes
The intrinsic chemical properties of (6-Bromobenzo[d]isoxazol-3-yl)methanol offer several avenues for reactivity that remain underexplored. Future research will focus on harnessing the unique reactivity of its three principal functional domains: the C-Br bond, the N-O bond of the isoxazole (B147169), and the C3-hydroxymethyl group.
N-O Bond Cleavage : The isoxazole's N-O bond is relatively weak and susceptible to cleavage under various conditions, a reaction known as the Kemp elimination when base-induced. chim.itwikipedia.org This cleavage can unmask a 2-hydroxybenzonitrile (B42573) functionality, providing a gateway to entirely different classes of compounds. Future work could explore controlled, reductive N-O bond cleavage using reagents like Raney Nickel or samarium(II) iodide, which are effective for other isoxazolines, to generate β-hydroxy ketones or γ-amino alcohols after subsequent transformations. nih.gov
C-Br Bond Activation : The bromine atom at the 6-position is a prime handle for transition-metal-catalyzed cross-coupling reactions. While Suzuki-Miyaura coupling is a standard method for forming C-C bonds with aryl bromides, libretexts.orgmdpi.com its extensive application to the this compound scaffold is a clear future direction. This would allow for the introduction of a vast array of aryl, heteroaryl, and alkyl groups. Similarly, Buchwald-Hartwig amination could be used to install nitrogen-based substituents, creating libraries of novel amine derivatives.
Hydroxymethyl Group Derivatization : The primary alcohol at the C3-position is a versatile functional group. Future research will undoubtedly explore its oxidation to the corresponding aldehyde or carboxylic acid, providing entry points for imine formation, Wittig reactions, or amide couplings. Alternatively, it can be converted into a leaving group (e.g., a tosylate or halide) to enable nucleophilic substitution, as has been demonstrated with the analogous 3-(bromomethyl)-1,2-benzisoxazole (B15218) for the synthesis of anticonvulsant agents. nih.gov
| Functional Group | Reaction Type | Potential Product Class |
| Isoxazole N-O Bond | Reductive Cleavage | β-Hydroxy Ketones, γ-Amino Alcohols |
| C6-Bromine | Suzuki-Miyaura Coupling | 6-Aryl/Heteroaryl-benzisoxazoles |
| C6-Bromine | Buchwald-Hartwig Amination | 6-Amino-benzisoxazoles |
| C3-Hydroxymethyl | Oxidation | Benzo[d]isoxazole-3-carbaldehydes/carboxylic acids |
| C3-Hydroxymethyl | Conversion to Halide | 3-(Halomethyl)benzo[d]isoxazoles |
Chemo- and Regioselective Functionalization Strategies
A significant challenge and opportunity in the chemistry of this compound is the selective manipulation of one functional group in the presence of others. Future research will need to develop sophisticated strategies to achieve high chemo- and regioselectivity.
For example, performing a Suzuki-Miyaura coupling at the C6-bromo position without affecting the C3-hydroxymethyl group requires carefully optimized conditions, including the choice of palladium catalyst, ligand, and base. nih.gov Conversely, protecting the alcohol (e.g., as a silyl (B83357) ether) would allow for a broader range of reaction conditions to be explored for functionalizing the aryl bromide. Another area of focus will be the selective functionalization of the benzene (B151609) ring itself through late-stage C-H activation, which could introduce substituents at the C4, C5, or C7 positions, guided by the electronic nature of the existing groups. Research into divergent pathways, where slight modifications in reaction conditions lead to different product isomers, such as those that yield benzisoxazoles or benzoxazoles from a common intermediate, will be particularly valuable. organic-chemistry.org
Design and Synthesis of Advanced Scaffolds for Chemical Research
The benzisoxazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govresearchgate.netrsc.org this compound is an ideal starting point for the construction of more complex, advanced scaffolds.
Future research will leverage this compound as a versatile building block in diversity-oriented synthesis. By combining the reactions described previously (e.g., cross-coupling at C6 and derivatization at C3), researchers can rapidly generate large libraries of novel compounds. These new scaffolds can be designed to probe specific biological targets or to serve as platforms for the development of new materials. For instance, coupling a fluorescent tag to the C6-position while elaborating the C3-methanol into a pharmacophore could create powerful tools for chemical biology. The synthesis of rigidified analogs, where the C3-substituent is cyclized back onto the benzisoxazole core, could lead to conformationally constrained molecules with enhanced potency and selectivity for biological targets like acetylcholinesterase or serotonin (B10506) receptors. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of new derivatives, future research will increasingly integrate the synthesis of this compound analogs with modern automation technologies. Flow chemistry, in particular, offers significant advantages for the synthesis of heterocyclic compounds.
Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which can improve yields, selectivity, and safety, especially for reactions involving unstable intermediates or strong exotherms. nih.gov The synthesis of functionalized benzoxazoles has already been successfully demonstrated in flow, suggesting that similar protocols could be developed for benzisoxazoles. nih.gov Coupling these flow reactors with automated workup and purification systems would enable high-throughput synthesis, allowing for the rapid generation and screening of compound libraries based on the this compound scaffold. This approach will be crucial for efficiently exploring the vast chemical space accessible from this versatile starting material.
| Technology | Application to this compound | Key Benefits |
| Flow Chemistry | Synthesis of the core ring and subsequent functionalization reactions (e.g., coupling, oxidation). | Enhanced safety, scalability, precise reaction control, improved yields. |
| Automated Synthesis | Library generation for structure-activity relationship (SAR) studies. | High-throughput screening, rapid diversification, reduced manual labor. |
| Machine Learning | Prediction of optimal reaction conditions and novel derivatives with desired properties. | Accelerated optimization, rational design of new scaffolds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
